molecular formula C10H13N3O3 B2991423 N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide CAS No. 737773-98-7

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide

Cat. No.: B2991423
CAS No.: 737773-98-7
M. Wt: 223.232
InChI Key: OECXGADYLQTIOS-UHFFFAOYSA-N
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Description

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazino group (-NH-NH2) and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate in the presence of a coupling agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Step 1: 4-Methoxybenzoic acid is reacted with thionyl chloride to form 4-methoxybenzoyl chloride.

    Step 2: The 4-methoxybenzoyl chloride is then reacted with hydrazine hydrate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazones.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydrazino-2-oxoethyl)-4-nitrobenzamide
  • N-(2-Hydrazino-2-oxoethyl)-2-phenoxyacetamide
  • N-(2-Hydrazino-2-oxoethyl)-4-(4-methoxyphenyl)butanamide

Uniqueness

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-16-8-4-2-7(3-5-8)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECXGADYLQTIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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